molecular formula C17H22N2O4 B2842920 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide CAS No. 851403-88-8

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide

Cat. No. B2842920
M. Wt: 318.373
InChI Key: LTPLYLNZHAAYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H24N2O4 . It is also known as DNQX.

Scientific Research Applications

Molecular Salt Synthesis and Structural Analysis

Research on molecular salts derived from related compounds, such as 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinoline, highlights the potential of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide in structural chemistry. These studies often aim to understand the crystal structure and bonding interactions within such compounds, which could inform the development of new materials or pharmaceutical agents (Okmanov et al., 2019).

Anticancer Activity

Compounds structurally related to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide have been investigated for their potential as anticancer agents. For example, studies on derivatives such as 11H-Isoquino[4,3-c]cinnolin-12-ones have shown promising topoisomerase I-targeting activity and cytotoxicity against cancer cells, suggesting a potential area of application for N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide in cancer research (Ruchelman et al., 2004).

Cellular Proliferation Assessment

The compound 18F-ISO-1, closely related to the chemical structure , has been used in PET imaging to evaluate cellular proliferation in tumors. This demonstrates the relevance of such compounds in developing diagnostic tools for cancer and possibly other diseases characterized by abnormal cell growth (Dehdashti et al., 2013).

Synthesis and Cytotoxicity of Novel Derivatives

The exploration of novel annulated dihydroisoquinoline heterocycles, including their synthesis, cytotoxicity, and potential as anticancer agents, points to the broad applicability of compounds like N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide in medicinal chemistry. These efforts contribute to our understanding of the structure-activity relationships crucial for drug development (Saleh et al., 2020).

Multidrug Resistance Reversal

Another significant area of research involves investigating compounds that can reverse multidrug resistance (MDR) in cancer therapy. GF120918, a compound with similarities to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide, has been shown to enhance the efficacy of chemotherapy drugs by overcoming MDR, highlighting the potential for similar compounds in overcoming drug resistance in cancer treatment (Hyafil et al., 1993).

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10(2)16(20)18-8-7-11-9-12-13(22-3)5-6-14(23-4)15(12)19-17(11)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPLYLNZHAAYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.